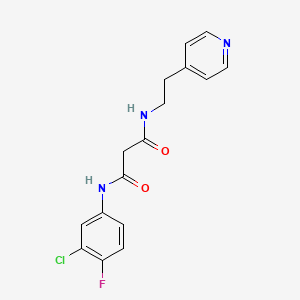![molecular formula C25H29NO2 B4070897 N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B4070897.png)
N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide
Descripción general
Descripción
N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide, commonly known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. ACPD belongs to the family of adamantanes, which are known for their unique chemical properties and wide range of applications in the pharmaceutical industry.
Mecanismo De Acción
ACPD acts as a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR1 by ACPD leads to the activation of intracellular signaling pathways that regulate synaptic transmission and plasticity.
Biochemical and Physiological Effects
ACPD has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine, which are involved in the regulation of various physiological processes such as learning and memory, motor function, and mood. It has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPD is a potent and selective agonist of mGluR1, which makes it a valuable tool for studying the physiological and pathological roles of this receptor in various diseases. However, its limited solubility in water and low bioavailability in vivo can pose challenges for its use in animal models and clinical trials.
Direcciones Futuras
There are several potential future directions for research on ACPD. One area of interest is the development of novel analogs and derivatives of ACPD that have improved pharmacokinetic properties and therapeutic efficacy. Another area of interest is the investigation of the role of mGluR1 in the regulation of synaptic plasticity and learning and memory processes. Additionally, the potential therapeutic applications of ACPD in other neurological and psychiatric disorders such as depression and anxiety warrant further investigation.
Aplicaciones Científicas De Investigación
ACPD has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to modulate the activity of glutamate receptors in the brain, which are involved in the regulation of synaptic transmission and plasticity.
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-28-23(20-5-3-2-4-6-20)24(27)26-22-9-7-21(8-10-22)25-14-17-11-18(15-25)13-19(12-17)16-25/h2-10,17-19,23H,11-16H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQYDPWJQWPKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070819.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4070843.png)
![6-{[(5-methoxy-1,3-benzothiazol-2-yl)thio]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4070846.png)
![N-{2-[2-(1-cyclohexen-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4070849.png)
![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4070859.png)
![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070866.png)
![N-benzyl-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4070876.png)
![6-methyl-3-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4070878.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4070884.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4070894.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4070901.png)
![5-bromo-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4070904.png)
![N-methyl-N-[2-(2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)ethyl]methanesulfonamide](/img/structure/B4070910.png)